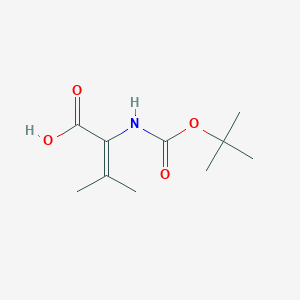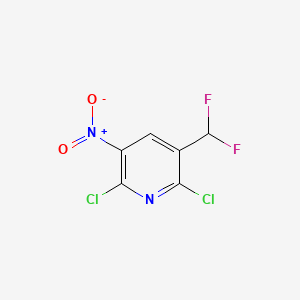
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms, a difluoromethyl group, and a nitro group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine typically involves multiple steps. One common method starts with the chlorination of 2,6-dichloro-3-fluoroacetophenone using chlorine gas in a glacial acetic acid/sodium acetate system. This reaction produces alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone. The next step involves introducing ammonia gas into an organic solvent containing the pentachloro compound to perform an ammonolysis reaction, yielding 2,6-dichloro-3-fluorobenzamide. Finally, dehydration of the benzamide with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst results in the formation of 2,6-dichloro-3-fluorobenzonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.
化学反应分析
Types of Reactions
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluoromethyl and nitro groups enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-ligand interactions.
相似化合物的比较
Similar Compounds
Uniqueness
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical properties. These groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications.
属性
分子式 |
C6H2Cl2F2N2O2 |
|---|---|
分子量 |
242.99 g/mol |
IUPAC 名称 |
2,6-dichloro-3-(difluoromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H2Cl2F2N2O2/c7-4-2(6(9)10)1-3(12(13)14)5(8)11-4/h1,6H |
InChI 键 |
MHDGAPRMQPCTLX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


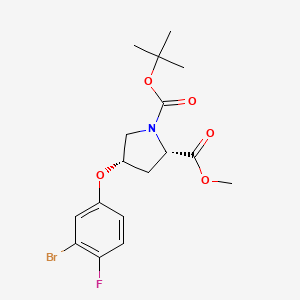
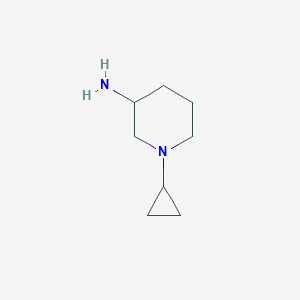
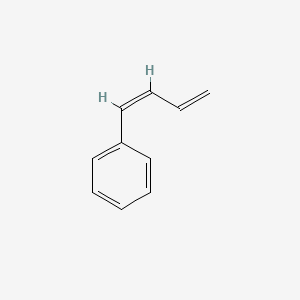
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)

![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)

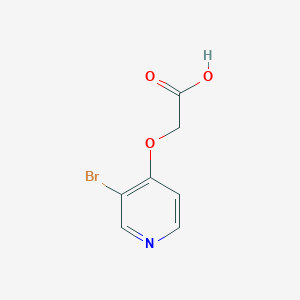

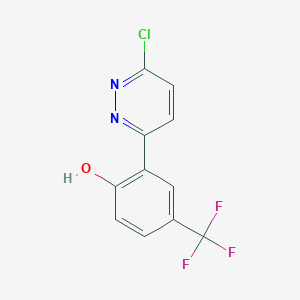
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
